7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine
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Overview
Description
N-(7-Chloroquinolin-4-yl)-5-nitrothiazol-2-amine is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the 7-chloroquinoline moiety in the structure is particularly significant due to its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chloroquinolin-4-yl)-5-nitrothiazol-2-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate nucleophiles. One common method includes the reaction of 4,7-dichloroquinoline with 5-nitrothiazol-2-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, is increasingly being adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(7-Chloroquinolin-4-yl)-5-nitrothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for its antimalarial and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(7-Chloroquinolin-4-yl)-5-nitrothiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to inhibit heme crystallization within the parasite, leading to the accumulation of toxic heme and subsequent parasite death . In cancer cells, it may induce apoptosis by interacting with DNA and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial compound with structural similarities.
Primaquine: A quinoline derivative used for the treatment of malaria.
Uniqueness
N-(7-Chloroquinolin-4-yl)-5-nitrothiazol-2-amine stands out due to the presence of the nitrothiazole moiety, which imparts unique biological activities. This structural feature differentiates it from other quinoline derivatives and contributes to its diverse pharmacological properties .
Properties
CAS No. |
92609-19-3 |
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Molecular Formula |
C12H7ClN4O2S |
Molecular Weight |
306.73 g/mol |
IUPAC Name |
N-(7-chloroquinolin-4-yl)-5-nitro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H7ClN4O2S/c13-7-1-2-8-9(3-4-14-10(8)5-7)16-12-15-6-11(20-12)17(18)19/h1-6H,(H,14,15,16) |
InChI Key |
MERHMDZFXHBLQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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